

"Methyl 5-bromoindoline-7-carboxylate" physical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Methyl 5-bromoindoline-7-carboxylate

Cat. No.: B1532116

[Get Quote](#)

An In-depth Technical Guide to the Physical Properties of **Methyl 5-bromoindoline-7-carboxylate**

Introduction

Methyl 5-bromoindoline-7-carboxylate is a halogenated heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. Its indoline core is a privileged scaffold found in numerous biologically active molecules, and the specific substitution pattern—a bromine atom at the 5-position and a methyl carboxylate at the 7-position—makes it a versatile intermediate for further chemical modification. Understanding the fundamental physical properties of this compound is a critical first step in its application, ensuring proper handling, accurate characterization, and successful integration into complex synthetic pathways.

This guide provides a comprehensive overview of the known physical properties of **Methyl 5-bromoindoline-7-carboxylate**, grounded in available technical data. It is designed for researchers and scientists, offering not just data, but also the underlying principles and field-proven methodologies for its empirical validation.

Core Compound Identification

Identifier	Value	Source(s)
Chemical Name	Methyl 5-bromoindoline-7-carboxylate	N/A
Synonyms	Methyl 5-bromo-2,3-dihydro-1H-indole-7-carboxylate, 5-Bromo-indoline-7-carboxylic acid methyl ester	[1][2]
CAS Number	860624-88-0	N/A
Molecular Formula	C ₁₀ H ₁₀ BrNO ₂	[1]
Molecular Weight	256.10 g/mol	[1]

Part 1: Physicochemical and Thermal Properties

A precise understanding of a compound's physical state, thermal stability, and solubility is paramount for its effective use in a laboratory setting. These properties dictate storage conditions, solvent selection for reactions and purification, and the analytical techniques best suited for its characterization.

Physical State and Appearance

Methyl 5-bromoindoline-7-carboxylate is documented as a solid at standard temperature and pressure. The specific morphology, such as crystalline or amorphous nature, is not widely reported and would typically be confirmed by techniques like X-ray powder diffraction (XRPD), as outlined in the methodologies section.

Thermal Properties: Melting and Boiling Points

An interesting and critical characteristic of this compound is the absence of a defined melting point in publicly available data. Technical datasheets often list the melting point as "N/A". This strongly suggests that **Methyl 5-bromoindoline-7-carboxylate** likely decomposes upon heating before a true liquid phase is observed. This is not uncommon for highly functionalized organic molecules.

- Melting Point: Not Applicable (Decomposes)

- Boiling Point: Not Applicable

The causality behind this observation lies in the molecule's thermal stability. The energy required to disrupt the solid-state packing (melting) is likely higher than the energy threshold for breaking covalent bonds within the molecule, leading to degradation instead of a phase transition. The experimental protocol for determining this characteristic involves careful observation during heating.

Solubility Profile

The solubility of a compound is a key determinant for its utility in synthesis and purification. While quantitative solubility data (e.g., mg/mL) is not extensively published, its behavior in various organic solvents can be inferred from documented synthetic procedures.

Solvent Class	Example(s)	Solubility	Rationale & Application
Ethers	Tetrahydrofuran (THF)	Soluble	Used as a reaction solvent for synthesis involving this compound[2][3].
Chlorinated Solvents	Dichloromethane (DCM)	Soluble	Utilized as a solvent for reactions and workup procedures[2].
Esters / Alkanes	Ethyl Acetate / Hexanes	Soluble to Moderately Soluble	Commonly used as the mobile phase for purification by silica gel chromatography, indicating differential solubility that allows for separation from impurities[1].

The indoline structure provides a degree of polarity, while the aromatic ring and bromo-substituent contribute nonpolar characteristics, leading to good solubility in a range of common organic solvents.

Part 2: Spectroscopic Profile

Spectroscopic analysis provides an unambiguous fingerprint of a molecule's structure. For a novel or specialized intermediate like **Methyl 5-bromoindoline-7-carboxylate**, a combination of Mass Spectrometry, Nuclear Magnetic Resonance, and Infrared Spectroscopy is essential for identity confirmation.

Mass Spectrometry (MS)

Mass spectrometry is the definitive technique for confirming the molecular weight and elemental composition of a compound. For this molecule, the most telling feature is the isotopic pattern of bromine.

- Expected m/z: Analysis of this compound shows mass-to-charge ratios (m/z) of 256 and 258^[4].
- Isotopic Signature: The near 1:1 ratio of the M and M+2 peaks is a classic indicator of the presence of a single bromine atom, as the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br) is approximately equal^[4]. This provides authoritative confirmation of the compound's elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹³C NMR

Partial ¹³C NMR data has been reported in the context of synthetic chemistry, confirming the presence of key structural elements.

- Reported Chemical Shifts (δ) in CDCl₃: 28.4, 33.4, 38.5 ppm^{[1][2]}.
- Interpretation: These shifts are consistent with the sp³ hybridized carbon atoms of the indoline ring system. A full spectrum would be required to assign all 10 carbon signals, including those of the aromatic ring and the carboxylate group.

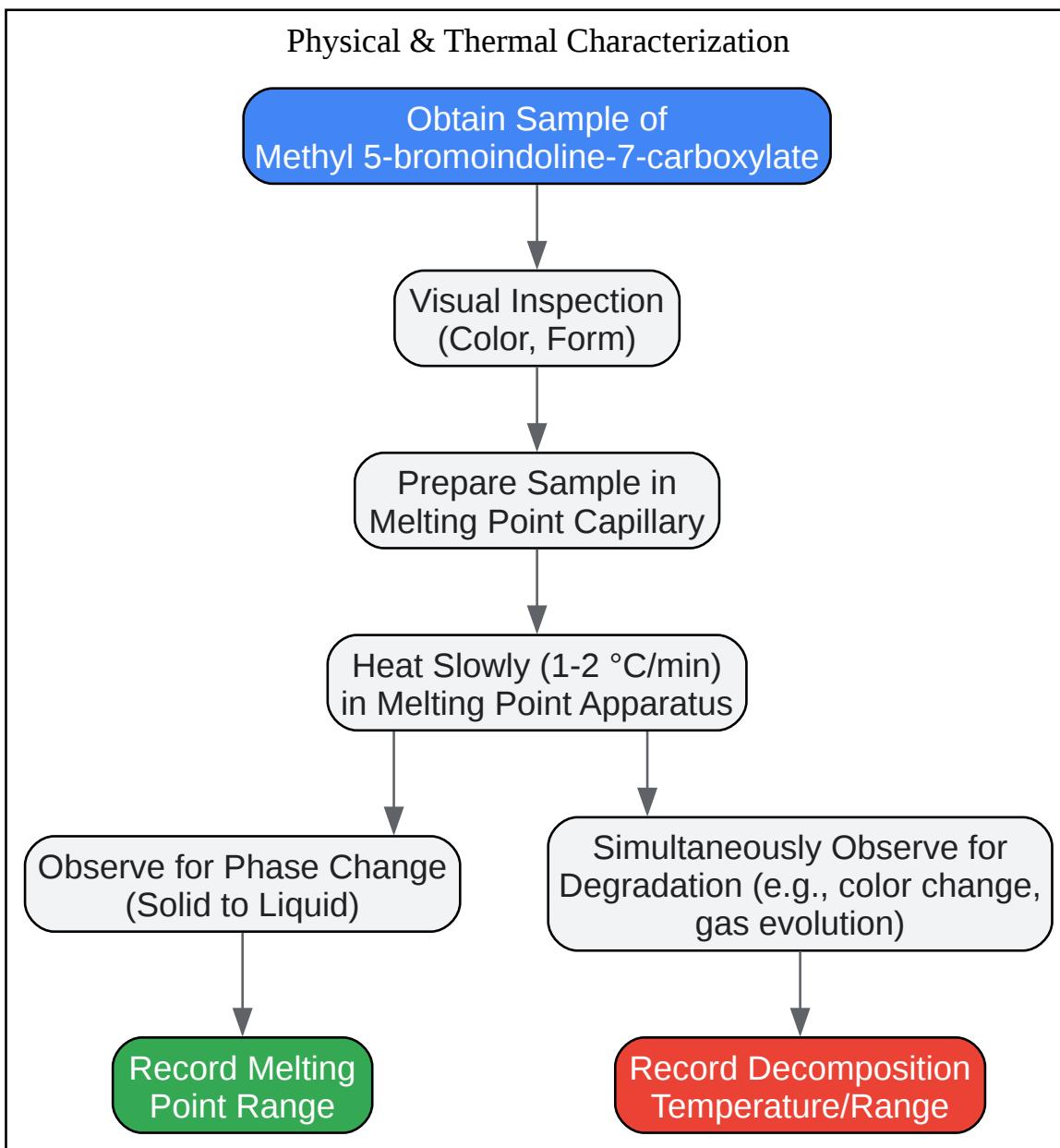
¹H NMR

While a full, published ^1H NMR spectrum is not readily available, its existence is noted in academic research[5]. Based on the structure, the following proton signals would be anticipated:

- Aromatic Protons: Signals in the aromatic region (approx. 7.0-8.0 ppm).
- Indoline CH_2 Protons: Aliphatic signals corresponding to the two methylene groups of the indoline ring.
- Amine (NH) Proton: A potentially broad signal for the amine proton.
- Methyl Ester (OCH_3) Protons: A characteristic singlet around 3.8-4.0 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. While a specific spectrum for this compound is not published, the expected characteristic absorption bands would include:


- N-H Stretch: A peak around $3300\text{-}3400\text{ cm}^{-1}$ corresponding to the secondary amine.
- C=O Stretch: A strong absorption band around $1700\text{-}1720\text{ cm}^{-1}$ for the ester carbonyl group.
- C-O Stretch: A signal in the $1200\text{-}1300\text{ cm}^{-1}$ region for the ester C-O bond.
- Aromatic C-H and C=C Stretches: Signals characteristic of the substituted benzene ring.

Part 3: Experimental Methodologies

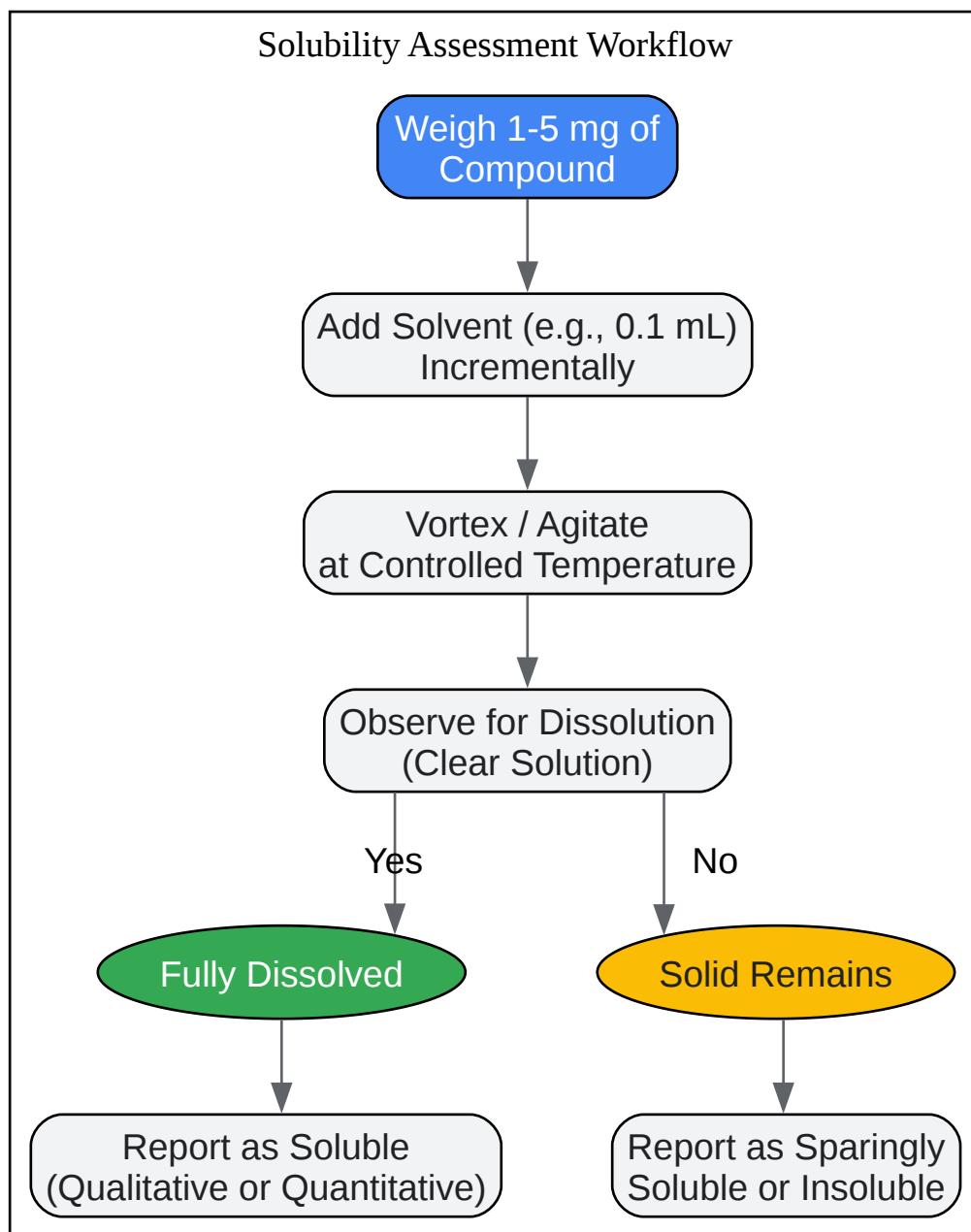
To ensure scientific integrity, the physical properties described above must be verifiable through standardized experimental protocols. The following section details the methodologies for determining these characteristics.

Workflow for Physical and Thermal Analysis

This workflow outlines the process for confirming the physical state and observing the thermal decomposition behavior of the compound.

[Click to download full resolution via product page](#)

Caption: Workflow for Melting Point and Decomposition Analysis.


Step-by-Step Protocol: Melting/Decomposition Point

- Sample Preparation: Place a small, dry sample of **Methyl 5-bromoindoline-7-carboxylate** into a thin-walled capillary tube.

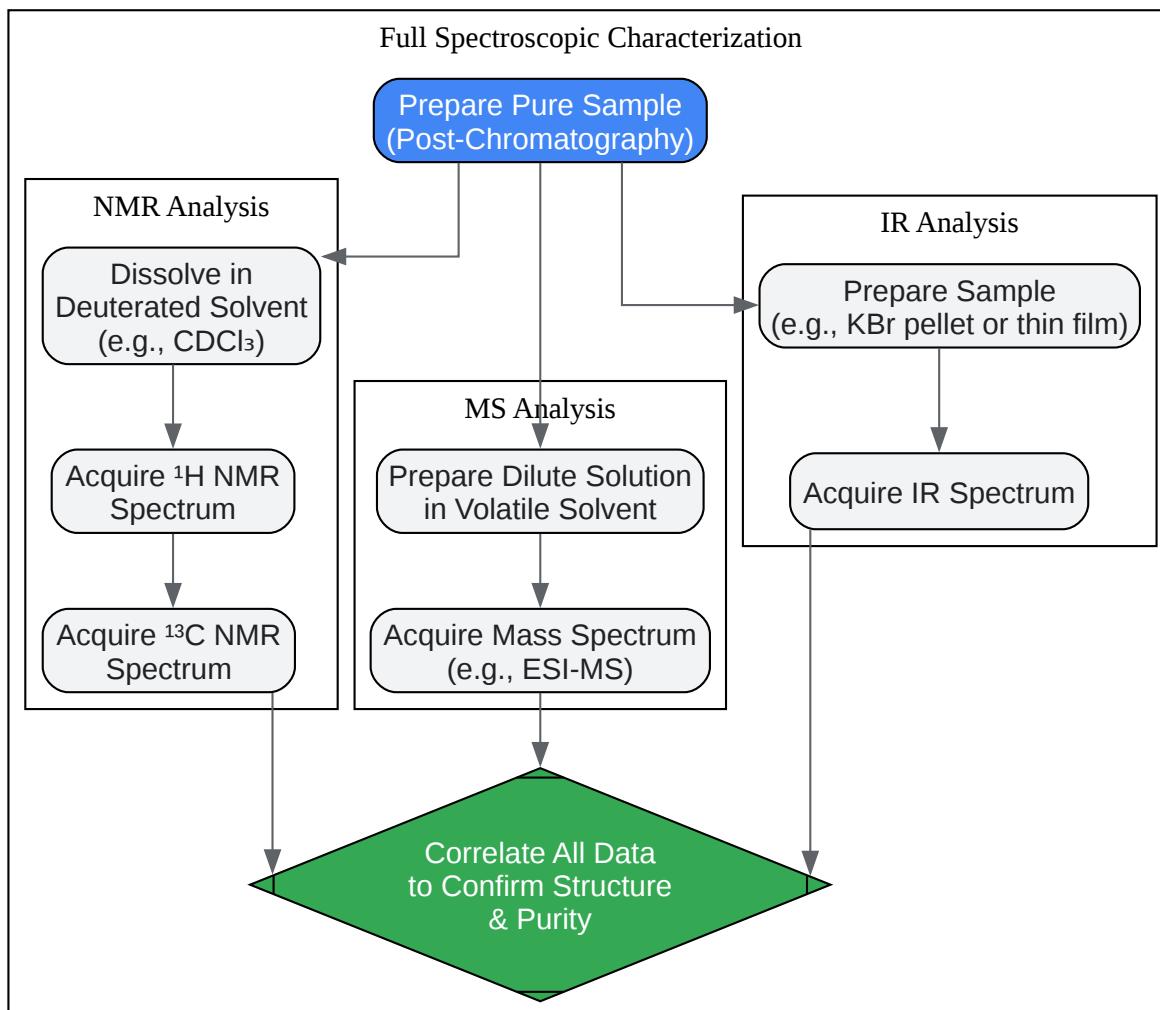
- Instrumentation: Insert the capillary tube into a calibrated melting point apparatus.
- Heating: Begin heating the sample at a controlled rate (e.g., 2-5 °C per minute).
- Observation: Carefully observe the sample through the magnified viewing port.
- Data Recording:
 - If the substance melts, record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid.
 - Crucially for this compound, note any changes in appearance, such as darkening, charring, or gas evolution, which indicate decomposition. Record the temperature at which these changes begin.

Workflow for Solubility Assessment

This diagram illustrates a systematic approach to determining the solubility of the compound in various laboratory solvents.

[Click to download full resolution via product page](#)

Caption: Systematic Workflow for Solubility Determination.


Step-by-Step Protocol: Solubility

- Preparation: To a series of small vials, add a pre-weighed amount of the compound (e.g., 2 mg).

- Solvent Addition: Add a measured volume (e.g., 0.2 mL) of the test solvent (e.g., THF, DCM, water, ethanol) to each vial.
- Agitation: Agitate the vials (e.g., using a vortex mixer) for a set period to ensure thorough mixing.
- Observation: Visually inspect the solution against a dark background to see if all the solid has dissolved.
- Classification:
 - Soluble: If a clear solution forms.
 - Partially Soluble: If some solid remains but a noticeable amount has dissolved.
 - Insoluble: If the solid remains largely unchanged.

Workflow for Spectroscopic Characterization

This flowchart provides a comprehensive path for obtaining a full spectroscopic profile to confirm the structure and purity of the compound.

[Click to download full resolution via product page](#)

Caption: Integrated Workflow for Complete Spectroscopic Analysis.

Step-by-Step Protocol: Spectroscopy

- Sample Purity: Ensure the sample is of high purity, typically after purification by flash chromatography, as impurities will interfere with spectral analysis[2].

- NMR Spectroscopy:
 - Dissolve ~5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl_3) in an NMR tube.
 - Acquire a ^1H NMR spectrum, followed by a ^{13}C NMR spectrum, on a high-field NMR spectrometer (e.g., 400 MHz or higher)[1][2].
- Mass Spectrometry:
 - Prepare a dilute solution of the sample in a suitable solvent (e.g., acetonitrile or methanol).
 - Infuse the solution into a mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI), and analyze the resulting spectrum for the parent ion and bromine isotope pattern[2].
- Infrared Spectroscopy:
 - Prepare the solid sample, for instance, as a KBr pellet or by depositing a thin film from a volatile solvent onto a salt plate.
 - Obtain the spectrum using an FTIR spectrometer and identify the key functional group frequencies.

Conclusion

Methyl 5-bromoindoline-7-carboxylate is a solid chemical intermediate whose physical properties are defined by its functionalized heterocyclic structure. While it lacks a conventional melting point, likely due to thermal decomposition, it exhibits good solubility in common organic solvents, facilitating its use in synthesis. Its spectroscopic identity is definitively confirmed by the characteristic 1:1 isotopic pattern at m/z 256/258 in its mass spectrum, with further structural details elucidated by NMR and IR spectroscopy. The experimental protocols provided herein offer a self-validating system for researchers to confirm these properties, ensuring the quality and reliability of this important building block in their scientific endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 2. US8372875B2 - Indole carboxamides as IKK2 inhibitors - Google Patents [patents.google.com]
- 3. JP2008513500A - Chemical substance - Google Patents [patents.google.com]
- 4. 5-BROMO-INDOLINE-7-CARBOXYLIC ACID METHYL ESTER | 860624-88-0 [amp.chemicalbook.com]
- 5. theses.gla.ac.uk [theses.gla.ac.uk]
- To cite this document: BenchChem. ["Methyl 5-bromoindoline-7-carboxylate" physical properties]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1532116#methyl-5-bromoindoline-7-carboxylate-physical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com